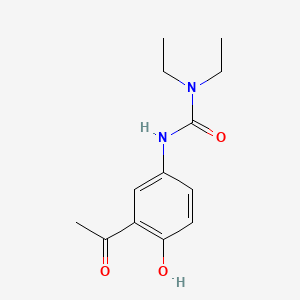

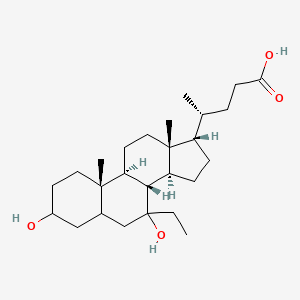

![molecular formula C7H6N2 B1195680 Pyrazolo[1,5-a]pyridine CAS No. 274-56-6](/img/structure/B1195680.png)

Pyrazolo[1,5-a]pyridine

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyridine is an organic compound with a unique and complex structure. It has a wide range of applications in various fields, such as synthetic chemistry, drug development, and biochemistry. This compound is a heterocyclic compound that is composed of a five-membered ring containing three nitrogen atoms and two carbon atoms. It is a versatile building block for the synthesis of a variety of compounds, and is used in the synthesis of drugs and other compounds. It has also been used in the development of novel catalysts, and as a reagent in organic synthesis.

Applications De Recherche Scientifique

Molécules fluorescentes

Les pyrazolo[1,5-a]pyrimidines (PP) ont été identifiées comme des composés stratégiques pour les applications optiques {svg_1}. Elles présentent une méthodologie de synthèse plus simple et plus écologique ainsi que des propriétés photophysiques ajustables {svg_2}. Ce sont des outils essentiels pour étudier la dynamique des processus intracellulaires, les chimiocapteurs et la progression des matériaux organiques {svg_3}.

Échafaudage antitumoral

Les dérivés de pyrazolo[1,5-a]pyrimidine constituent une vaste famille de composés N-hétérocycliques qui ont un impact important en chimie médicinale {svg_4}. Ils ont attiré beaucoup d'attention en raison de leur potentiel anticancéreux significatif et de leur activité inhibitrice enzymatique {svg_5}.

Affinités de liaison à la dopamine

Les composés contenant de la pyrazolopyridine ont été étudiés pour leur affinité de liaison à la dopamine {svg_6}. Cela en fait des candidats potentiels pour le développement de médicaments ciblant les récepteurs de la dopamine, qui sont impliqués dans plusieurs troubles neurologiques.

Activité inhibitrice des kinases

Ces composés ont également été étudiés pour leur activité inhibitrice des kinases {svg_7}. Les kinases sont des enzymes qui jouent un rôle clé dans les voies de signalisation cellulaire, et leur dysrégulation est souvent associée à des maladies comme le cancer.

Inhibiteurs de la phosphodiestérase (PDE)

Les composés contenant de la pyrazolopyridine ont été étudiés comme inhibiteurs de la PDE {svg_8}. Les PDE sont des enzymes qui décomposent les nucléotides cycliques, et leur inhibition peut avoir des effets thérapeutiques dans des affections comme l'asthme, la dépression et la dysfonction érectile.

Matériaux fluorescents et bio-sondes

Les caractéristiques de photoblanchiment et la stabilité à des valeurs de pH extrêmes des composés fluorescents sont essentielles à leur application comme matériaux fluorescents et bio-sondes {svg_9}.

Composés inhibiteurs des souches fongiques

Les 5-aminopyrazoles, un dérivé de la pyrazolo[1,5-a]pyridine, ont été évalués contre trois souches fongiques et comme composés inhibiteurs de la succinate déshydrogénase {svg_10}.

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyridine is a class of compounds that have been identified as strategic for optical applications . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials . .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound, making it useful for optical applications .

Biochemical Pathways

It is known that these compounds have significant photophysical properties, which suggests they may interact with biochemical pathways related to light absorption and emission .

Result of Action

The result of this compound’s action is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in its photophysical properties, including absorption and emission behaviors . These changes make this compound useful for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Action Environment

The action environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its resulting changes . .

Safety and Hazards

Pyrazolo[1,5-a]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been found to have acute oral toxicity and skin corrosion/irritation. It can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to bind to dopamine receptors, influencing neurotransmitter activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By affecting this pathway, the compound can alter cellular responses to external stimuli. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, which play a pivotal role in cell signaling. By binding to the active site of these enzymes, this compound prevents the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These molecular interactions underscore the versatility of this compound in modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under certain conditions, such as exposure to light and extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis . These findings highlight the importance of considering temporal factors when evaluating the compound’s biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound can modulate metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are critical for understanding the compound’s cellular localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can target mitochondria, affecting mitochondrial function and cellular energy metabolism . These localization patterns are often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action.

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-9-7(3-1)4-5-8-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUBDHRTVYLIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181819 | |

| Record name | Pyrazolo(1,5-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-56-6 | |

| Record name | Pyrazolo(1,5-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolo(1,5-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

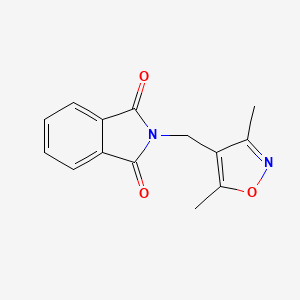

![1'-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid](/img/structure/B1195597.png)

![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)